The compound 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylpurine-2,6-dione is a complex organic molecule with notable pharmacological properties. It belongs to a class of compounds known as purines, which are essential components of nucleic acids and have various biological roles. This particular compound is recognized for its potential therapeutic applications, particularly in the treatment of diabetes and other metabolic disorders.
The compound is classified under the International Union of Pure and Applied Chemistry (IUPAC) naming conventions, and its CAS number is 501352-42-7. It is structurally related to other purine derivatives, which often exhibit diverse biological activities. The compound's unique structure includes a benzothiazole moiety and an isoquinoline substituent, contributing to its potential biological effects.
The synthesis of 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylpurine-2,6-dione typically involves multi-step reactions that may include:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to achieve high yields and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are often employed to monitor the progress and purity of synthesized intermediates.
The molecular formula for this compound is , with a molecular weight of approximately 486.6 g/mol. The structure features:
The InChI representation for this compound is:
The compound may undergo various chemical reactions typical for purine derivatives:
Reactions are typically conducted in controlled environments using inert atmospheres to prevent oxidation or degradation of sensitive functional groups. Reaction progress is monitored using spectroscopic techniques.
The mechanism of action for 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylpurine-2,6-dione primarily involves its interaction with specific enzymes or receptors in metabolic pathways:
Research indicates that compounds with similar structures exhibit significant biological activity against DPP-IV, making this compound a candidate for further pharmacological studies.
While specific physical properties such as density and boiling point remain unreported for this compound, it is generally expected that:
Chemical properties include:
The primary applications of 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(3,4-dihydro-1H-isoquinolin-2-y)-3-methylpurine -2,6-dione include:
This compound represents a promising area for further research within medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic effects.
CAS No.: 6596-96-9
CAS No.: 11104-40-8
CAS No.: 463-82-1
CAS No.: 37658-95-0
CAS No.: 8028-48-6
CAS No.: 3446-35-3